![molecular formula C10H9N3O2 B1462240 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one CAS No. 1000932-81-9](/img/structure/B1462240.png)
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one
Overview
Description
“2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one” is a chemical compound. It is related to the pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which have been studied as potential inhibitors against PARP-1 .
Synthesis Analysis
The synthesis of related compounds involves a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile and C2S in dry pyridine . The mixture is heated under reflux in a water bath for 6 hours, cooled, poured into ice-water, acidified with glacial acetic acid, then filtered, dried, and recrystallized from ethanol .Chemical Reactions Analysis
The related compounds, pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been synthesized and evaluated for their inhibitory activity towards PARP-1 . They have also been examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Scientific Research Applications
CDK2 Inhibition in Cancer Treatment
This compound has been used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Synthesis of Novel Thiazole Derivatives
The compound has been used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives . These derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, as well as the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of 2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one is the significant inhibition of the growth of the examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 .
Future Directions
properties
IUPAC Name |
4-methyl-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-4-8-11-5-7-2-3-15-10(14)9(7)13(8)12-6/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMZQCZXJDRGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC3=C2C(=O)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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